molecular formula C11H11ClO3 B1323757 Ethyl 4-chloro-2-methylbenzoylformate CAS No. 951888-10-1

Ethyl 4-chloro-2-methylbenzoylformate

Cat. No.: B1323757
CAS No.: 951888-10-1
M. Wt: 226.65 g/mol
InChI Key: AVQOVHRZVGYJOD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylbenzoylformate is an organic compound with the molecular formula C11H11ClO3. It is a light yellow oil and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of an ethyl ester group, a chloro substituent, and a methyl group attached to a benzoylformate structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-methylbenzoylformate can be synthesized through the esterification of 4-chloro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-chloro-2-methylbenzoylformate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity or the alteration of cellular signaling processes .

Comparison with Similar Compounds

  • Ethyl 4-chlorobenzoylformate
  • Ethyl 2-methylbenzoylformate
  • Ethyl 4-methylbenzoylformate

Comparison: Ethyl 4-chloro-2-methylbenzoylformate is unique due to the presence of both a chloro and a methyl group on the benzoylformate structure. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For instance, the chloro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQOVHRZVGYJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261177
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-10-1
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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